

2-Methylterephthalonitrile CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylterephthalonitrile

Cat. No.: B180709

[Get Quote](#)

2-Methylterephthalonitrile: A Technical Overview

CAS Number: 55984-93-5

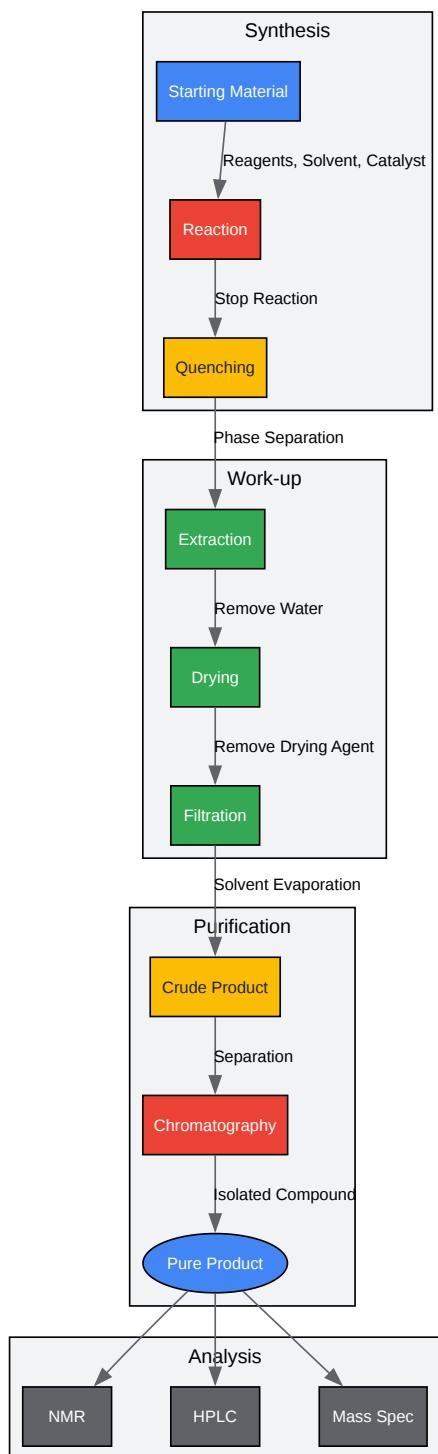
An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylterephthalonitrile**, a niche chemical compound with potential applications in pharmaceutical and materials science. This document collates available physicochemical data, safety information, and contextual insights into its relevance in scientific research. Due to the limited publicly available information on this specific molecule, this guide also draws upon data from structurally related compounds to provide a broader understanding of its potential characteristics and applications.

Physicochemical Properties

Quantitative data for **2-Methylterephthalonitrile** is sparse in the scientific literature. The following table summarizes the available information.

Property	Value	Reference
CAS Number	55984-93-5	[1] [2]
Molecular Formula	C ₉ H ₆ N ₂	[2]
Molecular Weight	142.16 g/mol	[2]
Appearance	Off-white powder/solid	[3]
Melting Point	149-151 °C	


Note: Boiling point, density, and solubility data for **2-Methylterephthalonitrile** are not readily available in published literature. Researchers are advised to determine these properties experimentally.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **2-Methylterephthalonitrile** is not extensively documented in peer-reviewed journals. However, based on general organic chemistry principles for the synthesis of benzonitrile derivatives, a plausible synthetic route could involve the Sandmeyer reaction of 2-methyl-4-aminobenzonitrile or the cyanation of a corresponding aryl halide.

The following diagram illustrates a hypothetical workflow for the synthesis and purification of a substituted benzonitrile, which could be adapted for **2-Methylterephthalonitrile**.

Hypothetical Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for synthesis and purification.

Experimental Protocols

Due to the lack of specific published methods for **2-Methylterephthalonitrile**, researchers should refer to general protocols for related reactions. For instance, the synthesis of substituted benzonitriles often involves the Rosenmund-von Braun reaction or Sandmeyer reaction. Purification would typically be achieved through recrystallization or column chromatography.

General Column Chromatography Protocol: A general protocol for purification would involve dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto silica gel. The silica would then be loaded onto a column packed with silica gel in a non-polar solvent (e.g., hexane). The product would be eluted using a gradient of a more polar solvent (e.g., ethyl acetate). Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

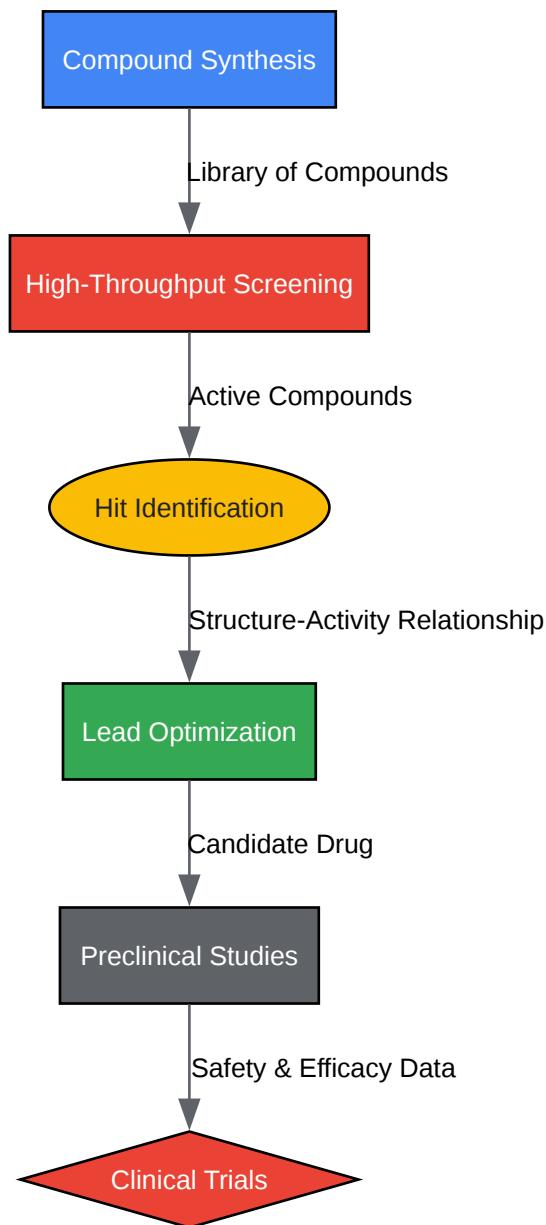
Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of **2-Methylterephthalonitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to elucidate the chemical structure. The ^1H NMR spectrum is expected to show a singlet for the methyl group and aromatic protons with splitting patterns corresponding to their substitution on the benzene ring.
- High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for method development.
[\[4\]](#)
[\[5\]](#)
[\[6\]](#)
[\[7\]](#)
[\[8\]](#)
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Drug Development and Biological Activity

There is no direct evidence in the scientific literature for the application of **2-Methylterephthalonitrile** in drug development. However, the terephthalonitrile core is a


structural motif found in molecules with interesting biological activities. For instance, substituted terephthalonitriles have been investigated for their potential in bioimaging due to their fluorescent properties.^{[9][10]} Furthermore, the nitrile group is a common functional group in pharmaceuticals and can act as a hydrogen bond acceptor or be metabolized to other functional groups.

The broader family of phthalonitrile derivatives has been explored for various biological applications, including as photosensitizers in photodynamic therapy and as precursors to phthalocyanines with diverse therapeutic and diagnostic uses.^[11] Research on heterocyclic compounds derived from terephthalic acid has also shown a range of biological activities.^{[12][13]}

Due to the absence of specific studies on **2-Methylterephthalonitrile**, its biological targets, mechanism of action, and any involvement in signaling pathways remain unknown. Researchers interested in this compound would need to conduct initial biological screenings to explore its potential therapeutic applications.

The following diagram illustrates a general workflow for early-stage drug discovery, which would be applicable to a novel compound like **2-Methylterephthalonitrile**.

Early-Stage Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for early-stage drug discovery.

Safety and Handling

2-Methylterephthalonitrile is classified as a combustible solid and is known to cause skin, eye, and respiratory irritation.^[3] Standard laboratory safety precautions should be followed when handling this compound.

Recommended Personal Protective Equipment (PPE):

- Safety glasses with side shields or goggles
- Chemical-resistant gloves (e.g., nitrile)
- Laboratory coat
- Use in a well-ventilated area or under a chemical fume hood. In case of dust formation, a dust mask is recommended.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[3]

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the currently available information on **2-Methylterephthalonitrile**. It is important to note the significant gaps in the literature regarding its physical properties, specific experimental protocols, and biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 55984-93-5|2-Methylterephthalonitrile|BLD Pharm [bldpharm.com]
- 2. Methylterephthalonitrile - Amerigo Scientific [amerigoscientific.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]

- 5. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. sanad.iau.ir [sanad.iau.ir]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Methylterephthalonitrile CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180709#2-methylterephthalonitrile-cas-number-and-properties\]](https://www.benchchem.com/product/b180709#2-methylterephthalonitrile-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com